molecular formula C6H7ClN2O2 B1427116 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1189363-78-7

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B1427116
CAS No.: 1189363-78-7
M. Wt: 174.58 g/mol
InChI Key: IEARPPYKRNLUBY-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 4-position and an ethyl ester group at the 3-position

Mechanism of Action

Target of Action

Pyrazole derivatives, however, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the pyrazole derivative.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The presence of the chloro group and the carboxylic acid ethyl ester group may influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cancer, viral replication, and more.

Pharmacokinetics

The compound’s solubility, stability, and molecular weight (18861 g/mol) could influence its bioavailability. The presence of the ethyl ester group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution.

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is stable under normal conditions and has a melting point of 164 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials science: Employed in the development of novel materials with unique electronic and optical properties.

    Biological research: Utilized in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
  • 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide

Uniqueness

4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the ethyl ester group at the 3-position allows for targeted modifications and functionalization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEARPPYKRNLUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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